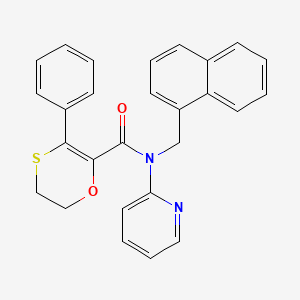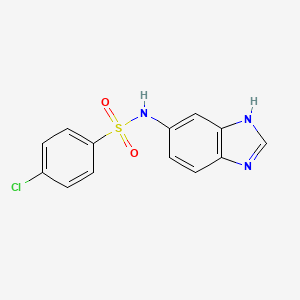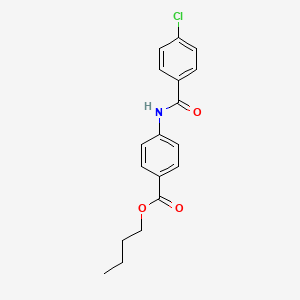methanone](/img/structure/B12179526.png)
[4-chloro-2-(1H-tetrazol-1-yl)phenyl](8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone is a complex organic compound that features a combination of tetrazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole and indole precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques such as microwave-assisted synthesis or flow chemistry. These methods can enhance reaction rates and yields while maintaining the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine and fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a valuable compound for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance in various applications.
Mechanism of Action
The mechanism of action of 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone: This compound shares a similar structure but lacks the fluorine atom and the tetrahydropyrido ring.
4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone: Similar to the target compound but with variations in the indole moiety.
Uniqueness
The uniqueness of 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone lies in its combination of functional groups and structural features. The presence of both tetrazole and indole moieties, along with the specific substitutions, provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H14ClFN6O |
|---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
[4-chloro-2-(tetrazol-1-yl)phenyl]-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C19H14ClFN6O/c20-11-1-3-13(18(7-11)27-10-22-24-25-27)19(28)26-6-5-17-15(9-26)14-8-12(21)2-4-16(14)23-17/h1-4,7-8,10,23H,5-6,9H2 |
InChI Key |
WSRJUXOIFMMXGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=C(C=C(C=C4)Cl)N5C=NN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(2-methoxyethyl)-4'-[(4-phenylpiperazin-1-yl)carbonyl]-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B12179452.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide](/img/structure/B12179460.png)
![4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide](/img/structure/B12179469.png)

![2-{[(7-chloro-4-hydroxyquinazolin-2-yl)methyl]ethylamino}-N-[(4-fluorophenyl)m ethyl]acetamide](/img/structure/B12179477.png)
![N-(2-furylmethyl)-2-[(phenylbutyl)amino]acetamide](/img/structure/B12179480.png)
![2-(Methylsulfanyl)-7-(3,4,5-trimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12179484.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide](/img/structure/B12179498.png)
![4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B12179507.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B12179513.png)


![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B12179546.png)

